![molecular formula C5H5N5 B565968 Tetrazolo[1,5-a]pyridin-7-amine CAS No. 1228551-77-6](/img/structure/B565968.png)
Tetrazolo[1,5-a]pyridin-7-amine
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Overview
Description
Tetrazolo[1,5-a]pyridin-7-amine (CAS 1228551-77-6) is a nitrogen-rich heterocyclic compound featuring a fused tetrazole ring (five-membered, four nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom), with an amino group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular denitrogenative annulation of 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one in the presence of a deep eutectic solvent such as Dowtherm A . This metal-free approach is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Development
Tetrazolo[1,5-a]pyridin-7-amine and its derivatives are being explored for their potential as therapeutic agents. The tetrazole ring's ability to mimic phosphate groups allows these compounds to interact with various biological targets, including enzymes and receptors critical for numerous biological processes. Research indicates that related tetrazolopyridines exhibit significant biological activities such as antimicrobial and antitumor effects.
Table 1: Biological Activities of this compound Derivatives
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Tetrazole + Pyridine | Antimicrobial, Antitumor | Nitrogen-rich heterocycle with versatile reactivity |
7-Aminoazolo[1,5-a]pyrimidines | Azole + Pyrimidine | Antitumor | Different ring structure affects enzyme inhibition |
Pyrazolo[1,5-a]pyrimidines | Pyrazole + Pyrimidine | Antiviral | Distinct nitrogen arrangement influences activity |
Anticancer Research
Recent studies have demonstrated that this compound derivatives exhibit potent anticancer activities against various human cancer cell lines. For example, a series of novel 7-substituted tetrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines. Certain compounds showed anticancer activities comparable to established chemotherapeutics like doxorubicin .
Case Study: Cytotoxic Evaluation of Tetrazolo Derivatives
In a study investigating the cytotoxic effects of synthesized tetrazolo derivatives, compounds with specific substitutions at the 7-position demonstrated enhanced anticancer activity. Notably, one compound with a 4-nitrophenyl substitution exhibited the highest activity against human colon cancer cells, indicating the importance of structural modifications in enhancing therapeutic efficacy .
Enzyme Inhibition Studies
This compound has also been studied for its potential as an inhibitor of protein kinases, particularly casein kinase 2 (CK2). A recent investigation into 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines revealed that several compounds exhibited low micromolar to nanomolar inhibition of CK2, highlighting their potential as therapeutic agents in cancer treatment due to CK2's role in cell proliferation and survival .
Synthetic Methodologies
The synthesis of this compound can be achieved through various innovative methodologies. For instance, one-pot multicomponent reactions have been employed to streamline the synthesis process while improving yield and reducing reaction times. These methods not only enhance the efficiency of producing bioactive compounds but also align with the principles of green chemistry by minimizing waste and using less hazardous reagents .
Table 2: Synthetic Approaches for Tetrazolo Derivatives
Synthesis Method | Description | Advantages |
---|---|---|
One-Pot Multicomponent Reaction | Combines multiple reactants in a single reaction | Increased efficiency and reduced reaction time |
Click Chemistry (CuAAC) | Utilizes copper-catalyzed reactions for coupling | High regioselectivity and yield |
Traditional Heating Methods | Conventional heating techniques for cyclization | Established methodology but less efficient |
Mechanism of Action
The mechanism of action of Tetrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or act as an agonist/antagonist at receptor sites .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Research Findings
Synthetic Efficiency: Tetrazolo[1,5-a]pyrimidine-7-amine derivatives are synthesized in high yields (65–71%) using pyridine/acetic acid as dual acid-base catalysts, avoiding amino group oxidation .
Bioactivity Modulation : Nitro-substituted tetrazolopyrimidines (e.g., 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine) exhibit enhanced anti-inflammatory activity due to improved electron-withdrawing effects .
Structural Flexibility : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with bulky substituents (e.g., biphenyl-4-yl) show increased lipophilicity, enhancing membrane permeability in anti-parasitic applications .
Triazole Advantages : [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine derivatives demonstrate superior metabolic stability compared to tetrazole analogs, attributed to the triazole ring’s resistance to enzymatic degradation .
Biological Activity
Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its potential therapeutic applications.
Overview of this compound
This compound is characterized by a tetrazole ring fused to a pyridine structure. This unique configuration contributes to its stability and biological activity, making it a candidate for various pharmacological applications. The compound has been studied for its potential as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in cancer and other diseases.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on optimizing the synthesis of this compound derivatives through multicomponent reactions (MCRs). These methods allow for the efficient assembly of complex molecules with varied substituents that can influence biological activity.
Key Findings from Synthesis Studies
- Multicomponent Reactions : A series of tetrazole-linked imidazo[1,5-a]pyridines were synthesized using a combination of azido-Ugi reactions followed by acylation and cyclization processes. This approach yielded compounds with promising biological profiles .
- Inhibition of CK2 : The synthesized derivatives exhibited potent CK2 inhibition, with some compounds showing IC50 values in the nanomolar range. For instance, a leading compound demonstrated an IC50 of 45 nM against CK2 .
- Diverse Substituents : The introduction of various substituents at different positions on the tetrazole and pyridine rings significantly impacted their biological activity. For example, compounds with nitro or carboxylic groups showed enhanced activity due to their ability to mimic bioactive carboxyl groups .
Anticancer Activity
This compound derivatives have shown significant anticancer properties across various human cancer cell lines:
- Cytotoxicity Assays : Compounds were tested against HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines using the MTT assay. Notably, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Other Biological Activities
In addition to anticancer effects, this compound derivatives have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives demonstrated effective antimicrobial properties against various bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds containing specific functional groups showed potential in reducing inflammation markers in vitro.
Case Study 1: CK2 Inhibition
A study focused on the synthesis of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines revealed that these compounds effectively inhibited CK2 with IC50 values ranging from low nanomolar to micromolar concentrations. The structure-activity relationship indicated that modifications at the nitrogen positions significantly influenced inhibitory potency .
Case Study 2: Anticancer Evaluation
In another investigation, a series of novel tetrazolopyrimidine derivatives were synthesized and screened for cytotoxicity against multiple cancer cell lines. The results indicated that certain substitutions led to enhanced anticancer activity, particularly those containing electron-withdrawing groups such as nitro or halogens .
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJGMVBUNNSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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